An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-(trifluoromethoxy)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-(trifluoromethoxy)phenol
Introduction
4-chloro-2-(trifluoromethoxy)phenol is a halogenated and fluorinated aromatic compound with significant potential as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The unique combination of a phenolic hydroxyl group, a chlorine atom, and a trifluoromethoxy group imparts a distinct set of physicochemical properties that are critical for its application. The trifluoromethoxy (-OCF3) group, in particular, is of growing interest in drug design as it can enhance metabolic stability and membrane permeability due to its high lipophilicity and electron-withdrawing nature.[1][2][3]
This guide provides a comprehensive overview of the core physicochemical properties of 4-chloro-2-(trifluoromethoxy)phenol. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also field-proven, detailed protocols for the experimental determination of these crucial parameters. Understanding these properties is paramount for predicting the compound's behavior in biological systems, designing synthetic routes, and formulating it for various applications.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its interactions and behavior. The key identifiers and structural properties of 4-chloro-2-(trifluoromethoxy)phenol are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-(trifluoromethoxy)phenol | [4] |
| CAS Number | 869088-57-3 | |
| Molecular Formula | C₇H₄ClF₃O₂ | |
| Molecular Weight | 212.56 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)F)O | [4] |
| InChI Key | LUYVFIYUQPJQOJ-UHFFFAOYSA-N |
Note: While the CAS number 53903-51-8 is also associated with a "4-Chloro-2-(trifluoromethyl)phenol" in some databases, this appears to be an isomer with a -CF3 group, not a -OCF3 group.[4][5] The correct CAS for the trifluoromethoxy variant is 869088-57-3.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 4-chloro-2-(trifluoromethoxy)phenol. It is important to note that most of the available data are computationally predicted, highlighting the need for rigorous experimental validation for any cGMP or regulatory application.
| Property | Predicted Value | Notes |
| logP (Octanol/Water Partition Coefficient) | 2.29 | A measure of lipophilicity.[6] |
| pKa (Acid Dissociation Constant) | ~9.12 - 9.50 (estimated) | The trifluoromethoxy group's inductive effect is expected to make this compound more acidic than phenol (pKa ≈ 10).[7][8] |
| Aqueous Solubility | Low (predicted) | High lipophilicity suggests low water solubility. Experimental determination is crucial. |
| Melting Point | Not available | No experimental data found. |
| Boiling Point | Not available | No experimental data found. |
Reactivity, Stability, and Spectroscopic Profile
Reactivity Insights
The reactivity of 4-chloro-2-(trifluoromethoxy)phenol is governed by the interplay of its three key functional groups:
-
Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated to form a phenoxide. It activates the ring towards electrophilic aromatic substitution, although this effect is tempered by the other substituents.
-
Chlorine (-Cl): As a halogen, it is an ortho-, para- director but is deactivating towards electrophilic substitution due to its inductive electron withdrawal.
-
Trifluoromethoxy (-OCF3): This is a strongly deactivating group due to the powerful inductive electron withdrawal by the three fluorine atoms.[1] This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to anisole or even chlorobenzene.[1] Despite being deactivating, the lone pairs on the oxygen atom can direct incoming electrophiles to the ortho and para positions through resonance.[1]
The combination of these groups suggests that electrophilic substitution will be challenging and likely occur at the positions ortho to the hydroxyl group. The -OCF3 group itself is generally stable, but can undergo cleavage under harsh conditions.[9][10]
Chemical Stability
Chlorinated phenols can be susceptible to degradation via reaction with photochemically generated hydroxyl radicals in the atmosphere and water.[11] The stability of the compound in solution is pH-dependent; under neutral or alkaline conditions, the formation of the more water-soluble phenoxide ion can increase its mobility in aqueous environments.[11] For long-term storage of samples in water, acidification or storage at low temperatures may be necessary to ensure stability.[12] The compound is expected to be stable under normal laboratory handling and storage conditions, though it may be hygroscopic and should be stored under an inert atmosphere.[13]
Expected Spectroscopic Features
-
¹H NMR: The aromatic region would show a complex splitting pattern for the three protons on the benzene ring, influenced by their positions relative to the three different substituents. A broad singlet corresponding to the phenolic proton would also be present, which would be exchangeable with D₂O.
-
¹³C NMR: Approximately seven distinct signals would be expected: four for the aromatic carbons (two substituted, two protonated), one for the carbon of the -OCF3 group (which would appear as a quartet due to coupling with the fluorine atoms), and potentially two more if the symmetry is low.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the -OCF3 group.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3200-3600 cm⁻¹), C-O stretching (~1200-1260 cm⁻¹), and strong C-F stretching bands (~1000-1100 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic M+2 peak at approximately one-third the intensity of the M peak, indicative of the presence of one chlorine atom. Common fragmentation pathways would involve the loss of the -OCF3 group or cleavage of the aromatic ring.
Authoritative Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections provide detailed, field-tested methodologies for determining the most critical physicochemical parameters for this compound.
Protocol: Determination of pKa by Spectrophotometry
The pKa is a critical parameter for predicting the ionization state of a molecule at a given pH, which profoundly impacts its solubility, absorption, and receptor-binding activity. This protocol uses UV-Vis spectrophotometry, which is ideal for phenols as the absorbance spectrum of the protonated and deprotonated forms often differs significantly.[14][15]
Rationale: The Henderson-Hasselbalch equation shows that when the pH of the solution equals the pKa of the compound, the concentrations of the acidic (ArOH) and basic (ArO⁻) forms are equal.[16] By measuring the absorbance of the compound in a series of buffers with known pH values, we can determine the ratio of the two species and subsequently calculate the pKa.[14]
Caption: Workflow for spectrophotometric pKa determination.
-
Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) of 4-chloro-2-(trifluoromethoxy)phenol in a suitable organic solvent like methanol.
-
Prepare a series of at least 10 aqueous buffer solutions (e.g., phosphate, borate) with pH values spanning the expected pKa (e.g., from pH 7.0 to 11.0). Maintain a constant ionic strength (e.g., 0.1 M KCl) across all buffers.[15]
-
Prepare two "endpoint" solutions: one in a strongly acidic buffer (e.g., pH 2) to measure the spectrum of the fully protonated form (ArOH), and one in a strongly basic solution (e.g., pH 13) for the fully deprotonated form (ArO⁻).
-
For each measurement, create a test solution by adding a small, precise volume of the stock solution to each buffer to achieve a final concentration that gives an absorbance reading in the optimal range (0.3-1.0 AU).
-
-
pH and Absorbance Measurement:
-
Calibrate a pH meter using at least two standard buffers.
-
Measure and record the exact pH of each prepared test solution.[16]
-
Using a dual-beam UV-Vis spectrophotometer, acquire the absorbance spectrum for each solution from approximately 250 nm to 450 nm. Use the corresponding buffer without the test compound as the blank.
-
-
Data Analysis:
-
Overlay the spectra to identify the wavelength of maximum absorbance (λmax) for the deprotonated (basic) form.
-
Plot the absorbance at this λmax against the measured pH for each solution.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
Alternatively, for a more rigorous determination, use the equation: pKa = pH - log[(A - A_acid) / (A_base - A)], where A is the absorbance at a given pH, and A_acid and A_base are the absorbances of the fully protonated and deprotonated forms, respectively. A plot of pH vs. log[(A - A_acid) / (A_base - A)] will yield a straight line with the y-intercept equal to the pKa.[16]
-
Protocol: Determination of logP by Shake-Flask Method (OECD 107)
The n-octanol/water partition coefficient (Pow or Kow), typically expressed as its logarithm (logP), is the industry standard for measuring a compound's lipophilicity. This parameter is crucial for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the "gold standard" for its determination.[17][18][19]
Rationale: The method directly measures the equilibrium distribution of the compound between two immiscible phases, n-octanol and water.[19] By quantifying the concentration in each phase after equilibration, the partition coefficient can be calculated directly.[17][20]
Caption: Workflow for logP determination via the shake-flask method.
-
Preparation:
-
Prepare mutually saturated solvents by shaking high-purity n-octanol with water and water with n-octanol for 24 hours, then allowing the phases to separate.
-
Prepare a stock solution of 4-chloro-2-(trifluoromethoxy)phenol in the water-saturated n-octanol. The concentration should not exceed 0.01 M.
-
Prepare at least three test vessels with different volume ratios of n-octanol to water (e.g., 2:1, 1:1, 1:2). Duplicate each condition.[17]
-
-
Equilibration and Separation:
-
Add the stock solution to the test vessels.
-
Shake the vessels at a constant temperature (e.g., 20-25°C) until equilibrium is achieved (typically 1-24 hours). A preliminary test can determine the required time.
-
Separate the two phases by centrifugation to ensure a clean separation without emulsions.[21]
-
-
Analysis and Calculation:
-
Carefully sample a precise volume from each phase.
-
Determine the concentration of the analyte in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV or GC-MS. A calibration curve must be prepared for each phase.
-
Calculate the partition coefficient (Pow) for each vessel as the ratio of the concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw).[19]
-
Calculate the final logP value by taking the base-10 logarithm of the average Pow. The values from the different volume ratios should agree within ±0.3 log units.[17]
-
Protocol: Determination of Aqueous Solubility (OECD 105)
Aqueous solubility is a fundamental property that influences bioavailability and formulation strategies. The flask method described in OECD Guideline 105 is a reliable approach for substances with solubility above 0.01 g/L.[22][23][24]
Rationale: This method determines the saturation mass concentration of a substance in water at a given temperature.[22][24] An excess of the solid is stirred in water until equilibrium is reached, and the concentration of the dissolved substance in the aqueous solution is then measured.
-
Preliminary Test:
-
To estimate the approximate solubility, add the compound in stepwise amounts (e.g., 1 mg, 10 mg, 100 mg) to a known volume of water (e.g., 10 mL) and stir. Visually assess the amount needed to achieve a saturated solution. This helps determine the appropriate sample amount for the definitive test.[24]
-
-
Equilibration:
-
Add an excess amount of the solid compound (determined from the preliminary test) to a known volume of water in a flask.
-
Stir the solution at a constant, controlled temperature (e.g., 20°C) for at least 24 hours. To confirm equilibrium, take samples at different time points (e.g., 24h, 48h) until the measured concentration is constant.
-
-
Separation and Analysis:
-
Allow the solution to settle.
-
Separate the aqueous phase from the excess solid by centrifugation or filtration. Ensure the separation method does not alter the concentration (e.g., by adsorption to the filter).
-
Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The measured concentration is the aqueous solubility of the compound at the test temperature, typically expressed in mg/L or mol/L. The experiment should be performed in triplicate.
-
Conclusion
4-chloro-2-(trifluoromethoxy)phenol is a compound whose physicochemical profile is dominated by the strong electron-withdrawing and lipophilic nature of the trifluoromethoxy group. While computational data provide a useful starting point, this guide emphasizes the necessity of rigorous experimental determination of key parameters like pKa, logP, and aqueous solubility. The provided protocols, grounded in authoritative OECD guidelines, offer a robust framework for obtaining high-quality, reliable data. Such data is indispensable for any scientist aiming to leverage the unique properties of this molecule in drug discovery, agrochemical development, or advanced material synthesis.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][22][24]
-
FILAB (n.d.), Solubility testing in accordance with the OECD 105. URL: [Link][23]
-
Situ Biosciences (n.d.), OECD 105 - Water Solubility. URL: [Link]
-
De Morais, P., et al. (2014). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. Journal of AOAC International, 97(1), 179-182. URL: [Link][12]
-
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][17]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link][24]
-
OECD (n.d.), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. URL: [Link][18]
-
Analytice (n.d.), OECD 105 - Water Solubility Test at 20°C. URL: [Link]
-
International Union of Pure and Applied Chemistry (n.d.), Partition coefficient octanol/water. Pesticide Registration Toolkit. URL: [Link][19]
-
Analytice (2021), Partition coefficient: Shake bottle method according to OECD 107. URL: [Link][21]
-
Biotecnologie BT (n.d.), Determination of the Partition Coefficient n-octanol/water. URL: [Link][20]
-
National Center for Biotechnology Information (n.d.), PubChem Compound Summary for CID 12918151, 4-Chloro-2-(trifluoromethyl)phenol. URL: [Link][4]
-
Kümmerer, K., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8758. URL: [Link]
-
Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 11(5), 197-204. URL: [Link][9]
-
Agency for Toxic Substances and Disease Registry (ATSDR) (1999). Toxicological Profile for Chlorophenols. URL: [Link][11]
-
World Health Organization (1989), Chlorophenols (EHC 93). URL: [Link]
-
University of Washington (n.d.), Lab Experiment 2: Determining the pKa of o-nitrophenol. URL: [Link][14]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. URL: [Link][2]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. URL: [Link][3]
-
University of California, Davis (n.d.), Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. URL: [Link][16]
-
Gutz, I. G. R., et al. (2012). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Brazilian Chemical Society, 23(1), 138-146. URL: [Link][15]
-
Liptak, M. D., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11520. URL: [Link]
-
ResearchGate (n.d.), Chlorinated phenols and methods of their degradation. URL: [Link]
-
National Center for Biotechnology Information (n.d.), PubChem Compound Summary for CID 2736603, 2-Chloro-4-(trifluoromethyl)phenol. URL: [Link]
-
Anderson, A. (2024). Computational Analysis of Trifluoromethoxyphenol: Predicting pKa Using Electrostatic Potential. ScholarWorks. URL: [Link][7]
-
Cheméo (n.d.), Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). URL: [Link]
-
Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(21), 6072-6079. URL: [Link]
-
Mol-Instincts (n.d.), 4-(trifluoromethyl)phenol. URL: [Link]
-
J. Phys. Org. Chem. (2019), 32, e3940, Aqueous pKa values. URL: [Link]
-
ResearchGate (n.d.), Absolute pKa Determinations for Substituted Phenols. URL: [Link]
-
ResearchGate (n.d.), Comparison of pKa values of phenol and substituted phenols. URL: [Link][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-(trifluoromethyl)phenol | C7H4ClF3O | CID 12918151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)PHENOL | 53903-51-8 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. chemistry.beloit.edu [chemistry.beloit.edu]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. web.pdx.edu [web.pdx.edu]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 22. oecd.org [oecd.org]
- 23. filab.fr [filab.fr]
- 24. oecd.org [oecd.org]
